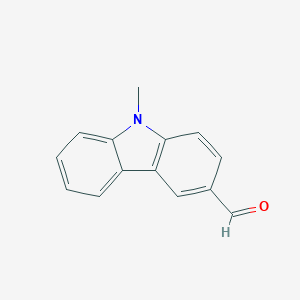

9-Methyl-9H-carbazole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTJHESWOJBCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346249 | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21240-56-2 | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 9-Methyl-9H-carbazole-3-carbaldehyde (CAS No. 21240-56-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. We delve into its fundamental physicochemical and spectral properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, and explore its reactivity. Furthermore, this guide highlights its significant role as a precursor to advanced functional materials, including potent antimicrobial agents and high-performance components for Organic Light-Emitting Diodes (OLEDs). This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the potential of this versatile carbazole derivative.

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged structure in both pharmaceutical and materials science research.[1] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen heteroatom, impart desirable electronic, photophysical, and biological properties.[2] The functionalization of the carbazole core allows for the fine-tuning of these characteristics, leading to a vast array of derivatives with tailored functionalities.

This compound, the subject of this guide, is a particularly valuable derivative. The methyl group at the 9-position enhances solubility and stability, while the aldehyde group at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations.[3][4] This strategic placement of functional groups makes it an ideal starting material for constructing more complex molecular architectures with applications ranging from targeted therapeutics to next-generation organic electronics.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical compound is paramount for its effective utilization in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 21240-56-2 | [5][7] |

| Molecular Formula | C₁₄H₁₁NO | [5][8] |

| Molecular Weight | 209.25 g/mol | [7] |

| Appearance | Solid | [3] |

| Melting Point | 74-75 °C | [8] |

| Boiling Point | 262-264 °C at 13 Torr | [8] |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | [8] |

| LogP | 3.144 | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Representative spectral data are outlined below.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons exhibit complex splitting patterns in the aromatic region (7-9 ppm), and the N-methyl protons appear as a singlet further upfield (around 4 ppm).[3][5]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbon of the aldehyde group (typically >190 ppm), the aromatic carbons, and the N-methyl carbon.[3][9]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 209.25). Fragmentation patterns can provide further structural information.[5][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1670-1700 cm⁻¹.[3]

Synthesis and Reactivity: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.[11][12]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[13]

-

Electrophilic Aromatic Substitution: The electron-rich carbazole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[12]

The reaction is highly regioselective for electron-rich positions on the carbazole ring, with the 3 and 6 positions being the most favored due to electronic and steric factors.[10]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol for Synthesis

This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

9-Methyl-9H-carbazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Chloroform

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol for recrystallization

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

-

Addition of POCl₃: Add POCl₃ (1.05-1.2 equivalents) dropwise to the stirred DMF at 0 °C. The Vilsmeier reagent will form in situ. Stir the mixture at this temperature for 30-60 minutes.[13]

-

Substrate Addition: Dissolve 9-Methyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it slowly to the prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-95 °C. The optimal temperature and reaction time (typically 8-18 hours) should be monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous mixture with dichloromethane or chloroform (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.[10]

Applications in Research and Drug Development

The aldehyde functionality of this compound makes it an invaluable precursor for a wide range of derivatives with significant applications.

Medicinal Chemistry: A Scaffold for Antimicrobial Agents

Carbazole derivatives have long been recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties.[14][15] this compound serves as a key starting material for the synthesis of novel antimicrobial compounds. The aldehyde group can be readily converted into various pharmacologically active moieties such as Schiff bases, hydrazones, and other heterocyclic systems.[3][16]

For instance, condensation of the aldehyde with aminoguanidine or thiosemicarbazide can lead to derivatives with potent inhibitory activities against various bacterial and fungal strains.[3] Structure-activity relationship (SAR) studies have shown that modifications at the 3-position of the carbazole ring can significantly influence the antimicrobial potency.[14]

Table of Antimicrobial Activity for Carbazole Derivatives:

| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference(s) | | :--- | :--- | :--- | | Dihydrotriazine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Aminoguanidine derivatives | S. aureus, E. coli | 0.5 - 2 µg/mL |[3] | | Pyrano[3,2-c]carbazole derivatives | P. aeruginosa, S. aureus | 9.37 - 12.5 µg/mL |[14] | | Thiazole-containing carbazoles | Gram-positive & Gram-negative bacteria | Moderate to good |[14] |

Caption: Synthetic pathways to antimicrobial agents.

Materials Science: Building Blocks for Organic Electronics

The excellent hole-transporting properties, high thermal stability, and wide energy gap of the carbazole moiety make it a cornerstone in the design of materials for organic electronic devices, particularly OLEDs.[6] this compound provides a reactive site for extending the π-conjugated system, which is crucial for tuning the electronic and optical properties of the final material.[17]

Derivatives of this aldehyde are used in various components of OLEDs:

-

Host Materials: The high triplet energy of the carbazole core makes it an ideal host for phosphorescent emitters, preventing energy loss and enhancing device efficiency.[6]

-

Emitting Materials: Functionalization at the 3-position can lead to molecules with high photoluminescence quantum yields, particularly for stable blue light emission, a critical component for full-color displays.[18]

-

Hole-Transporting Materials (HTMs): The electron-rich carbazole unit facilitates efficient injection and transport of holes within the device architecture.[6]

Performance Data for OLEDs with Carbazole-Based Materials:

| Device Role | Emitter Color | Max. EQE (%) | Max. Luminance (cd/m²) | CIE Coordinates | Reference(s) |

| Blue Emitter | Deep-Blue | 4.43 | 11,364 | (0.159, 0.080) | [18] |

| Green Host | Green | 5.4 | > 4000 | (0.30, 0.61) | [19] |

| Blue Host | Blue | 10.3 | - | - | [19] |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[14]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

-

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. It can be disposed of by a licensed chemical destruction plant or by controlled incineration.[14]

Conclusion

This compound is a compound of significant strategic value, bridging the gap between fundamental organic synthesis and applied sciences. Its straightforward synthesis, coupled with the versatile reactivity of its aldehyde group, provides a robust platform for the development of novel molecules with tailored properties. The demonstrated success of its derivatives as potent antimicrobial agents and as high-performance materials in organic electronics underscores its importance. This guide has provided a comprehensive technical overview, from synthesis to application, to empower researchers and developers to fully harness the potential of this key chemical intermediate.

References

- Sharma, P., & Kumar, A. (2020). Carbazole Derivatives as Potential Antimicrobial Agents. PMC, NIH. [Link]

- Salimon, J., Salih, N., & Yousif, E. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

- Li, Y., et al. (2017). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

- Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- PubChem. (n.d.). This compound. PubChem. [Link]

- ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.

- Kumar, R., et al. (2018). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

- ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

- NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

- SpectraBase. (n.d.). 9H-carbazole-3-carboxaldehyde, 9-methyl-. SpectraBase. [Link]

- MDPI. (2022).

- MDPI. (2022). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. MDPI. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). Ningbo Inno Pharmchem Co., Ltd.. [Link]

- ResearchGate. (2019). 9-(9-Alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles as host materials for very efficient OLEDs.

- ResearchGate. (2015). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.

- NIH. (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. PMC, NIH. [Link]

Sources

- 1. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. Page loading... [guidechem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. 21240-56-2 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. connectjournals.com [connectjournals.com]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. One moment, please... [chemistrysteps.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 9-Methyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Carbazole Scaffold

The carbazole moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature imparts favorable photophysical and electronic properties, making it a cornerstone for the development of a diverse array of functional molecules. 9-Methyl-9H-carbazole-3-carbaldehyde, a key derivative, serves as a pivotal building block for the synthesis of more complex molecules, including potential therapeutic agents and organic electronic materials. The strategic placement of the methyl group at the 9-position enhances solubility in organic solvents and prevents N-H reactivity, while the carbaldehyde group at the 3-position provides a versatile handle for further chemical transformations. This guide offers an in-depth exploration of the core physicochemical properties of this compound, providing a critical knowledge base for its application in research and development. Carbazole-based compounds are recognized for a broad spectrum of biological activities and are integral to the design of novel anticancer agents.[1]

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application. These parameters govern its solubility, stability, reactivity, and ultimately, its function in a given system.

Key Identifiers and Structural Information

-

IUPAC Name: 9-methylcarbazole-3-carbaldehyde

The molecular structure of this compound, depicted below, features a tricyclic system with a nitrogen-containing five-membered ring fused to two benzene rings.

Caption: Molecular Structure of this compound

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, providing a quick reference for laboratory use.

| Property | Value | Source |

| Melting Point | 74-75 °C | [2][4] |

| Boiling Point | 262-264 °C (at 13 Torr) | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| LogP (Predicted) | 3.144 | [2] |

| PSA (Polar Surface Area) | 22.00 Ų | [2] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and purification processes. Carbazole itself is a non-polar aromatic compound with low solubility in water but higher solubility in organic solvents.[5] The introduction of the methyl group in this compound is expected to enhance its solubility in common organic solvents compared to the parent carbazole.

Experimental Protocol: Shake-Flask Solubility Determination

This method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, DMSO, chloroform)

-

Sealed vials or flasks

-

Temperature-controlled shaker or agitator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent. Analyze the diluted sample using a calibrated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Synthesis and Reactivity

This compound is typically synthesized via the formylation of 9-methylcarbazole. The Vilsmeier-Haack reaction is a common and efficient method for this transformation.[7]

Synthetic Workflow: Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack formylation of 9-methylcarbazole.

The aldehyde functionality makes this compound a versatile intermediate for various chemical reactions, including:

-

Oxidation: to form the corresponding carboxylic acid.

-

Reduction: to yield the alcohol.

-

Wittig and Horner-Wadsworth-Emmons reactions: to form alkenes.

-

Condensation reactions: with amines and other nucleophiles to form imines, Schiff bases, and other heterocyclic systems.[8][9]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE) in a well-ventilated area.[10]

Applications in Research and Drug Development

The carbazole scaffold is a key component in numerous investigational compounds, particularly in the development of novel anticancer agents.[1] Carbazole derivatives have been shown to exhibit potent antitumor properties by targeting various cellular pathways.[1] For instance, some derivatives can reactivate the p53 tumor suppressor pathway, which is crucial in combating cancers like melanoma.[8] The aldehyde group at the 3-position of this compound allows for the facile synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies to optimize therapeutic efficacy.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its fundamental physicochemical properties, including its molecular structure, solubility, synthesis, reactivity, and safety considerations. A thorough understanding of these properties is paramount for researchers and developers seeking to harness the full potential of this important carbazole derivative.

References

- Synthesis, electrochemical, optical and biological properties of new carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease.

- Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. MDPI.

- Preparation and property analysis of antioxidant of carbazole derivatives. Scientific Reports.

- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization. MDPI.

- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science.

- A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate.

- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate.

- Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothiazine-3-carbaldehyde-4-Phenylthio semicarbazone and 2-Thiophenecarboxaldehyde-4-methylthiosemicarbazone and Anti-bacterial Activity Studies of Ligands and Complexes. Journal of Pharmaceutical, Chemical and Biological Sciences.

- 9-Methyl-9H-carbazole-3-carboxaldehyde. Oakwood Chemical.

- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate.

- Carbazole. Wikipedia.

- (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. ResearchGate.

- 9-benzyl-1-methyl-9H-carbazole-3-carbaldehyde - C21H17NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.

- Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dipòsit Digital de la Universitat de Barcelona.

Sources

- 1. Synthesis, electrochemical, optical and biological properties of new carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 9-Methyl-9H-carbazole-3-carboxaldehyde [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DSpace [diposit.ub.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothiazine-3-carbaldehyde-4-Phenylthio semicarbazone and 2-Thiophenecarboxaldehyde-4-methylthiosemicarbazone and Anti-bacterial Activity Studies of Ligands and Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 10. chemicalbook.com [chemicalbook.com]

9-Methyl-9H-carbazole-3-carbaldehyde molecular weight and formula

An In-depth Technical Guide to 9-Methyl-9H-carbazole-3-carbaldehyde (C₁₄H₁₁NO)

Executive Summary

This compound is a heterocyclic aromatic compound belonging to the carbazole family. Carbazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities and presence in numerous investigational compounds[1]. This guide provides a comprehensive technical overview of this compound, detailing its core molecular properties, spectroscopic signature, synthetic pathways, and significant applications. With a molecular formula of C₁₄H₁₁NO and a molecular weight of approximately 209.25 g/mol , this compound serves as a critical and versatile building block for the synthesis of more complex molecules[2][3][4][5][6]. Its utility is most pronounced in drug discovery, where the carbazole scaffold is explored for novel anticancer agents, and in materials science, where carbazole derivatives are valued for their optoelectronic properties[1][7].

Core Molecular Profile

The fundamental identity of a chemical compound is established by its molecular formula, weight, and registered identifiers. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO | [2][3][5][6] |

| Molecular Weight | 209.25 g/mol | [2][3][8] |

| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [6] |

| CAS Number | 21240-56-2 | [2][3][4][5][6] |

| Synonyms | 9-Methyl-9H-carbazole-3-carboxaldehyde, 3-formyl-9-methylcarbazole, N-methyl-3-formyl carbazole | [5] |

| Canonical SMILES | CN1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | [9] |

| InChIKey | PNTJHESWOJBCRP-UHFFFAOYSA-N | [5][6][9] |

Physicochemical & Spectroscopic Characterization

Empirical validation of the compound's structure and purity is achieved through spectroscopic analysis. The aldehyde functional group and the carbazole core produce distinct and identifiable signals in various spectroscopic methods.

| Technique | Expected Signature | Rationale |

| ¹H NMR | Singlet peak between δ 9.8-10.0 ppm. | This highly deshielded proton is characteristic of the aldehyde (-CHO) functional group[1]. |

| ¹³C NMR | Signal >190 ppm. | Corresponds to the carbonyl carbon of the aldehyde group. |

| FT-IR | Strong absorbance peak ~1700 cm⁻¹. | Characteristic C=O stretching vibration of the aldehyde functional group[1]. |

| Mass Spec. (MS) | Molecular ion peak (M⁺) at m/z ≈ 209. A significant fragment is often observed at m/z 180. | The peak at m/z 180 corresponds to the loss of the formyl group (-CHO).[6] |

Spectra for this compound, including NMR and MS data, are available in public databases for reference[10].

Synthesis & Mechanistic Considerations

The synthesis of this compound typically involves a two-step process: N-alkylation of the carbazole precursor followed by electrophilic formylation. The electron-rich nature of the carbazole ring system facilitates formylation, primarily at the C-3 and C-6 positions.

Conceptual Synthetic Workflow

The most common and efficient methods for formylation of activated aromatic rings are the Vilsmeier-Haack and Duff reactions. The Vilsmeier-Haack reaction is particularly effective for this substrate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]

- 4. 21240-56-2|this compound|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C14H11NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Methyl-9H-carbazole-3-carboxaldehyde [oakwoodchemical.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

The Solubility of 9-Methyl-9H-carbazole-3-carbaldehyde in Organic Solvents: A Technical and Methodological Guide

An In-depth Technical Guide

Abstract: 9-Methyl-9H-carbazole-3-carbaldehyde is a pivotal building block in the development of advanced materials, particularly for organic electronics and specialized pharmaceutical intermediates. Its performance in synthesis, purification, formulation, and final application is intrinsically linked to its interaction with solvents. A thorough understanding of its solubility is, therefore, not merely academic but a critical prerequisite for successful process development and material optimization. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a predictive analysis based on its molecular structure, and a detailed, self-validating protocol for accurate experimental measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for characterizing this key carbazole derivative.

Introduction to this compound

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic aromatic compounds. The carbazole core is renowned for its thermal and chemical stability, as well as its favorable electronic properties, such as high hole mobility.[1] These characteristics make carbazole derivatives highly sought after in applications like Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as key scaffolds in medicinal chemistry.[1][2]

The specific functionalization of the carbazole core in this compound—with a methyl group at the 9-position (N-position) and a carbaldehyde (formyl) group at the 3-position—tailors its electronic and physical properties. The N-alkylation enhances oxidative stability, while the electron-withdrawing aldehyde group provides a reactive handle for further synthetic transformations and modifies the molecule's polarity.[1]

The solubility of this compound dictates the choice of solvents for:

-

Reaction Media: Ensuring reactants are in the same phase for efficient conversion.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the pure compound.[3]

-

Formulation & Deposition: Creating stable solutions for thin-film deposition in electronics or for formulation in pharmaceutical development.

Theoretical Framework for Predicting Solubility

A robust experimental plan begins with a sound theoretical understanding. The principle of "like dissolves like" is the cornerstone of solubility prediction, which can be refined by analyzing molecular structure and applying theoretical models like Hansen Solubility Parameters.[4]

2.1 Molecular Structure and Intermolecular Forces

The solubility of this compound is a direct consequence of its structure:

-

Carbazole Backbone: The large, tricyclic aromatic system is inherently non-polar and hydrophobic. It will readily engage in dispersive (van der Waals) forces, favoring dissolution in non-polar aromatic solvents (e.g., toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform).[5][6]

-

N-Methyl Group (C1): The methyl group at the nitrogen position slightly increases the non-polar character and sterically shields the nitrogen atom.

-

Carbaldehyde Group (-CHO): This is the most significant feature for determining polarity. The carbon-oxygen double bond creates a strong dipole moment. The oxygen atom can also act as a hydrogen bond acceptor. This group enhances the molecule's affinity for polar solvents, particularly polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ketones (e.g., acetone).

Based on this structure, we can predict a balanced solubility profile:

-

High Solubility: Expected in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform) that can accommodate both the polar aldehyde and the non-polar carbazole core.

-

Moderate Solubility: Expected in aromatic hydrocarbons (Toluene) and ketones (Acetone).

-

Low Solubility: Expected in highly polar protic solvents like alcohols (methanol, ethanol) where the solvent's strong hydrogen-bonding network may not be effectively disrupted by the solute. It will be very poorly soluble in non-polar aliphatic solvents (e.g., hexane) and water.[5][7]

2.2 Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its interactions.[8][9]

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[8] While experimentally derived HSP values for this compound are not published, they can be estimated using group-contribution methods.[10][11] A solvent is likely to be effective if the "distance" (Ra) between its Hansen parameters and those of the solute in "Hansen Space" is small.

Caption: Hansen Space concept: solubility is favored when solvent and solute parameters are close.

Expected Solubility Profile Based on Carbazole

To provide a practical starting point, the known solubility of the parent compound, 9H-Carbazole, is summarized below. It is anticipated that this compound will exhibit similar trends but with enhanced solubility in more polar solvents due to the aldehyde functionality.

| Solvent | Class | Reported Solubility of 9H-Carbazole | Expected Impact of Substituents on Derivative |

| Toluene / Benzene | Aromatic | Soluble / Slightly Soluble[5] | Similar to slightly increased solubility |

| Dichloromethane (DCM) | Halogenated | Soluble[7] | High solubility expected |

| Chloroform | Halogenated | Soluble[7] | High solubility expected |

| Acetone | Ketone | Soluble (1g in 9mL)[6] | High solubility expected |

| Tetrahydrofuran (THF) | Ether | Soluble | High solubility expected |

| Dimethylformamide (DMF) | Polar Aprotic | High solubility[6][7] | Very high solubility expected |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High solubility[5][7] | Very high solubility expected |

| Ethanol | Alcohol (Polar Protic) | Slightly Soluble (1g in 135mL)[6] | Low to moderate solubility |

| Hexane | Aliphatic (Non-polar) | Insoluble | Very low solubility expected |

| Water | Polar Protic | Sparingly Soluble[5] | Very low solubility expected |

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for thermodynamic solubility measurement.[12]

4.1 Critical Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

-

Ventilation: Handle the solid compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant.[15] Avoid contact with skin and eyes and prevent dust formation.[13]

-

Solvent Hazards: Be aware of the specific hazards (flammability, toxicity) of each solvent used.

4.2 Workflow: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Sources

- 1. oled-intermediates.com [oled-intermediates.com]

- 2. benchchem.com [benchchem.com]

- 3. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 11. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. This compound | C14H11NO | CID 610666 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 9-Methyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Among the pantheon of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing a detailed atomic-level view of molecular architecture. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Methyl-9H-carbazole-3-carbaldehyde, a heterocyclic compound of significant interest due to the prevalence of the carbazole scaffold in pharmacologically active agents and functional organic materials.

This document moves beyond a simple recitation of spectral data. It is designed to provide a deep, mechanistic understanding of the NMR characteristics of this molecule. We will explore the causal relationships between the molecular structure—including the electron-donating N-methyl group and the electron-withdrawing aldehyde substituent—and the resulting chemical shifts and coupling patterns. Furthermore, this guide will detail the best practices for sample preparation and data acquisition, ensuring that researchers can obtain high-quality, reproducible NMR data. By grounding our interpretations in the fundamental principles of NMR and referencing authoritative literature, we aim to provide a trustworthy and educational resource for scientists working with carbazole derivatives and other complex aromatic systems.

Molecular Structure and its Influence on NMR Spectra

This compound possesses a rigid, planar carbazole core with two key substituents that dictate its electronic environment and, consequently, its NMR signature. The nitrogen atom at position 9 is methylated, which acts as an electron-donating group, increasing the electron density of the aromatic system. Conversely, the carbaldehyde group at position 3 is strongly electron-withdrawing. This push-pull electronic effect creates a significant polarization of the molecule, leading to a wide dispersion of chemical shifts in both the ¹H and ¹³C NMR spectra. Understanding this electronic interplay is crucial for the accurate assignment of the observed resonances.

Experimental Protocols for High-Fidelity NMR Data Acquisition

The acquisition of high-quality NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating system for the analysis of this compound.

Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common initial choice for its excellent solubilizing power for many organic compounds and its relatively simple residual solvent peak. For compounds with lower solubility, or to investigate solvent effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be employed. It is imperative to use a high-purity solvent to avoid extraneous signals.

-

Concentration : A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard : Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small, precisely known amount should be added to the sample for accurate chemical shift referencing.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy :

-

Pulse Sequence : A standard one-pulse sequence is generally sufficient.

-

Acquisition Time : 2-3 seconds to ensure good resolution.

-

Relaxation Delay : 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary.

-

Number of Scans : 8 to 16 scans are typically adequate for a sample of this concentration.

-

-

¹³C NMR Spectroscopy :

-

Pulse Sequence : A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of substituent effects in carbazole systems and data from analogous compounds, the following is a predicted ¹H NMR spectrum for this compound in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.50 - 8.60 | s | - |

| H-2 | 8.10 - 8.20 | dd | 8.5, 1.5 |

| H-5 | 8.00 - 8.10 | d | 8.0 |

| H-1 | 7.90 - 8.00 | d | 8.5 |

| H-8 | 7.45 - 7.55 | d | 8.0 |

| H-6 | 7.35 - 7.45 | t | 7.5 |

| H-7 | 7.25 - 7.35 | t | 7.5 |

| N-CH₃ | 3.80 - 3.90 | s | - |

| CHO | 10.00 - 10.10 | s | - |

Detailed ¹H NMR Interpretation

-

Aldehyde Proton (CHO) : The proton of the aldehyde group is the most deshielded proton in the molecule, appearing as a sharp singlet in the downfield region of the spectrum (δ 10.00 - 10.10 ppm). This significant downfield shift is due to the strong anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

-

Aromatic Protons :

-

H-4 : This proton is adjacent to the electron-withdrawing aldehyde group and experiences its strong deshielding effect, making it the most downfield of the aromatic protons. It is expected to appear as a singlet or a narrow doublet due to a small four-bond coupling to H-2.

-

H-2 : This proton is ortho to the aldehyde group and will appear as a doublet of doublets, coupled to both H-1 (ortho coupling, J ≈ 8.5 Hz) and H-4 (meta coupling, J ≈ 1.5 Hz).

-

H-5 : This proton is in a peri position relative to the N-methyl group and will be deshielded, appearing as a doublet due to coupling with H-6.

-

The remaining protons (H-1, H-6, H-7, H-8) will appear in the more typical aromatic region (δ 7.25 - 8.00 ppm), with their precise chemical shifts and multiplicities determined by their coupling partners.

-

-

N-Methyl Protons (N-CH₃) : The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region of the aromatic spectrum (δ 3.80 - 3.90 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190.0 - 192.0 |

| C-4a | 142.0 - 144.0 |

| C-8a | 140.0 - 142.0 |

| C-4 | 128.0 - 130.0 |

| C-3 | 127.0 - 129.0 |

| C-5 | 126.0 - 128.0 |

| C-9a | 124.0 - 126.0 |

| C-1 | 122.0 - 124.0 |

| C-2 | 120.0 - 122.0 |

| C-6 | 118.0 - 120.0 |

| C-7 | 110.0 - 112.0 |

| C-8 | 108.0 - 110.0 |

| N-CH₃ | 29.0 - 31.0 |

Detailed ¹³C NMR Interpretation

-

Carbonyl Carbon (C=O) : The carbon of the aldehyde group is the most deshielded carbon, appearing significantly downfield (δ 190.0 - 192.0 ppm) due to the double bond to the highly electronegative oxygen atom.

-

Aromatic Carbons : The 12 aromatic carbons will give rise to distinct signals. The quaternary carbons (C-4a, C-8a, C-9a) can be distinguished from the protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The electron-withdrawing aldehyde group will cause the carbons in its vicinity (C-3, C-4, C-2, C-4a) to be shifted downfield, while the electron-donating N-methyl group will cause a slight upfield shift of the carbons in the other benzene ring.

-

N-Methyl Carbon (N-CH₃) : The carbon of the N-methyl group will appear in the aliphatic region of the spectrum (δ 29.0 - 31.0 ppm).

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR provide the primary framework for structure elucidation, 2D NMR techniques are invaluable for unambiguous assignments.

-

COSY (Correlation Spectroscopy) : This experiment reveals ¹H-¹H coupling networks, allowing for the definitive assignment of protons on the same aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Logical Framework for Spectral Assignment

The following diagram illustrates the logical workflow for the complete NMR spectral assignment of this compound.

Caption: Workflow for NMR spectral assignment.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions with established experimental protocols and advanced analytical techniques, researchers can confidently elucidate the structure of this and related carbazole derivatives. The principles outlined herein serve as a robust framework for the application of NMR spectroscopy in the fields of synthetic chemistry, drug development, and materials science, ensuring the scientific integrity and trustworthiness of structural characterization.

References

- PubChem – this compound.

- SpectraBase – 9H-carbazole-3-carboxaldehyde, 9-methyl-. John Wiley & Sons, Inc. [Link]

- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone.

- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.

- Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK proper. Semantic Scholar. [Link][4]

- Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. [Link][5]

- (PDF) N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine.

The Definitive Guide to the FT-IR Spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde: A Researcher's Handbook

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde, a significant heterocyclic compound in the landscape of materials science and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the vibrational characteristics of this molecule, underpinned by established spectroscopic principles and comparative data from closely related structures.

Introduction: The Vibrational Portrait of a Carbazole Derivative

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds renowned for their unique photophysical and electronic properties. The introduction of a methyl group at the 9-position (the nitrogen atom) and a carbaldehyde (formyl) group at the 3-position of the carbazole core introduces distinct vibrational modes that serve as fingerprints for its structural identification and the study of its molecular interactions.

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. The resulting spectrum is a plot of infrared intensity versus wavenumber, revealing a unique pattern of absorption bands that are characteristic of the molecule's functional groups and overall structure. Understanding the FT-IR spectrum of this compound is paramount for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological processes.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a high-quality FT-IR spectrum is fundamental to accurate spectral interpretation. The following protocol outlines a standard procedure for analyzing a solid sample like this compound using the KBr pellet method.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet technique is a widely used method for preparing solid samples for FT-IR analysis. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹) and provides a solid matrix for the sample.

Materials:

-

This compound (sample)

-

Spectroscopic grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet-forming die

-

Hydraulic press

Procedure:

-

Drying: Ensure both the sample and KBr are free of moisture, which can introduce broad O-H stretching bands and interfere with the spectrum. Dry the KBr in an oven at ~110°C for at least 2 hours and cool in a desiccator.

-

Grinding: In the agate mortar, grind a small amount of the sample (1-2 mg) to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.

-

Homogenization: Gently mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix to minimize light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the pellet-forming die.

-

Pressing: Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Inspection: A high-quality pellet should be thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding or the presence of moisture.

Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., equipped with a DTGS or MCT detector).

Procedure:

-

Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquisition: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for a high-quality spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram: Experimental Workflow for FT-IR Analysis

Caption: Key functional groups of this compound and their corresponding FT-IR vibrational regions.

Conclusion: A Tool for a Deeper Understanding

The FT-IR spectrum of this compound is a rich source of structural information. By understanding the characteristic absorption bands associated with the carbazole core, the N-methyl group, and the aromatic aldehyde moiety, researchers can confidently identify this molecule, assess its purity, and gain insights into its chemical environment. This guide provides a robust framework for the interpretation of this spectrum, grounded in established spectroscopic principles and supported by data from analogous compounds. As a senior application scientist, I trust this document will serve as a valuable resource in your research and development endeavors, enabling a deeper understanding of this important class of molecules.

References

- Al-Otaibi, J. S., et al. (2015). Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 996-1007. [Link]

- Lao, W., et al. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2049-2060. [Link]

- Loffredo, D. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry and Biochemistry. [Link]

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

- McMurry, J. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- OpenStax. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- PubChem. (n.d.). This compound.

- Asian Publication Corporation. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. [Link]

- NIST. (n.d.). 9H-Carbazole, 9-methyl-. NIST Chemistry WebBook. [Link]

- Yuan, M.-S., et al. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1885. [Link]

- ResearchGate. (n.d.).

- Al-Jorani, Y. M. (2014). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 55(2B), 889-900. [Link]

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 9-Methyl-9H-carbazole-3-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound and require a deep understanding of its electronic properties. This document will delve into the theoretical underpinnings of its spectral features, provide a robust experimental protocol for obtaining the spectrum, discuss the influence of solvent polarity, and offer insights into the interpretation of the data.

Introduction: The Significance of this compound and its Electronic Spectrum

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The carbazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor properties.[1] The presence of the methyl group at the 9-position and the carbaldehyde group at the 3-position creates a molecule with a unique electronic profile, making it a versatile building block for the synthesis of more complex functional molecules.[1]

UV-Vis spectroscopy is a powerful analytical technique that provides critical information about the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, we can gain insights into the molecular structure, conjugation, and the effects of the chemical environment. For a molecule like this compound, the UV-Vis spectrum is a fingerprint of its electronic architecture, revealing key information about the π-electron system of the carbazole core and the influence of its substituents. Understanding this spectrum is paramount for quality control, reaction monitoring, and predicting the photophysical behavior of its derivatives.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of this compound is dominated by electronic transitions within the delocalized π-system of the carbazole ring and the attached carbaldehyde group. The primary transitions observed are π → π* and, to a lesser extent, n → π* transitions.

-

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the extensive conjugation of the carbazole ring system gives rise to multiple π → π* bands. These are responsible for the strong absorption peaks observed in the UV region.

-

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, primarily from the lone pair of electrons on the oxygen atom of the carbaldehyde group, to a π* antibonding orbital. These transitions are generally of lower energy and much weaker intensity compared to π → π* transitions. They are often observed as a shoulder on the main absorption band or as a weak, broad band at longer wavelengths.

The substitution pattern on the carbazole ring significantly influences the energy of these transitions. The methyl group at the 9-position is an electron-donating group, while the carbaldehyde group at the 3-position is an electron-withdrawing group. This "push-pull" electronic arrangement can lead to intramolecular charge transfer (ICT) character in some of the electronic transitions, which can be sensitive to the polarity of the solvent.

Caption: Simplified energy diagram of electronic transitions.

Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum

This section provides a detailed, step-by-step methodology for obtaining the UV-Vis absorption spectrum of this compound. Adherence to this protocol is crucial for ensuring data accuracy and reproducibility.

3.1. Materials and Instrumentation

-

Analyte: this compound (purity >98%)

-

Solvents: Spectroscopic grade solvents are required. A range of solvents with varying polarities should be used to investigate solvatochromic effects. Recommended solvents include:

-

Cyclohexane (non-polar)

-

Dichloromethane (DCM) (polar aprotic)

-

Acetonitrile (polar aprotic)

-

Ethanol (polar protic)

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

3.2. Step-by-Step Procedure

-

Solution Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 x 10⁻³ M. Ensure the compound is fully dissolved.

-

From the stock solution, prepare a working solution with a concentration in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M. The final absorbance should ideally be between 0.1 and 1.0 AU for optimal accuracy.

-

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 220 nm to 450 nm).

-

Fill a clean, dry quartz cuvette with the pure solvent to be used for the sample. This will serve as the blank.

-

Place the blank cuvette in both the sample and reference beams of the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample beam of the spectrophotometer.

-

Initiate the scan to record the absorption spectrum of the sample.

-

-

Data Processing and Analysis:

-

Save the spectrum and identify the wavelengths of maximum absorbance (λmax).

-

If the exact concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity (L mol⁻¹ cm⁻¹), b is the path length (cm), and c is the concentration (mol L⁻¹).

-

Caption: Standard workflow for UV-Vis spectral acquisition.

Results and Discussion: Interpreting the Spectrum

The UV-Vis absorption spectrum of this compound is expected to exhibit several distinct absorption bands. Based on data from structurally similar compounds, the following features can be anticipated:

4.1. Expected Spectral Features

A representative spectrum of a Schiff base derivative of the closely related 9-ethyl-9H-carbazole-3-carbaldehyde in ethanol shows intense transition bands with maxima at 233 nm, 241 nm, and 297 nm.[2] The band around 297 nm is likely attributable to the π → π* transition of the carbazole moiety. For this compound, we can expect a similar absorption profile. The high-energy bands below 250 nm are likely due to π → π* transitions within the aromatic system. The prominent band around 300 nm is characteristic of the carbazole chromophore. A weaker, lower-energy absorption corresponding to the n → π* transition of the carbaldehyde group may be observed as a shoulder on the main absorption band, likely in the 320-350 nm region.

4.2. Solvatochromism: The Influence of Solvent Polarity

The position and intensity of the absorption bands of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect is particularly pronounced for transitions with a significant intramolecular charge transfer (ICT) character.

-

π → π Transitions:* For π → π* transitions, an increase in solvent polarity generally leads to a small red shift (bathochromic shift) of the absorption maximum. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

-

n → π Transitions:* In contrast, n → π* transitions often exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. The non-bonding electrons in the ground state can be stabilized by hydrogen bonding with protic solvents, which increases the energy required for the n → π* transition.

By measuring the spectrum in a series of solvents with varying polarities (e.g., cyclohexane, DCM, acetonitrile, ethanol), the nature of the electronic transitions can be further elucidated. A significant solvent-dependent shift in an absorption band would suggest a considerable change in the dipole moment upon excitation, indicative of an ICT transition.

4.3. Data Presentation

The following table summarizes the expected absorption maxima (λmax) for this compound in different solvents, based on the analysis of related compounds. Actual experimental values should be determined following the protocol in Section 3.

| Solvent | Polarity Index | Expected λmax 1 (nm) (π → π) | Expected λmax 2 (nm) (π → π) | Expected λmax 3 (nm) (n → π*) |

| Cyclohexane | 0.2 | ~295 | ~240 | ~330 (shoulder) |

| Dichloromethane | 3.1 | ~298 | ~242 | ~325 (shoulder) |

| Acetonitrile | 5.8 | ~300 | ~243 | Not clearly observed |

| Ethanol | 4.3 | ~302 | ~245 | Not clearly observed |

Note: The molar absorptivity (ε) for the primary π → π transition is expected to be in the range of 10,000 - 50,000 L mol⁻¹ cm⁻¹.*

Trustworthiness and Self-Validation: Best Practices

To ensure the scientific integrity and trustworthiness of the obtained UV-Vis data, the following self-validating practices are recommended:

-

Purity of the Analyte: The purity of the this compound sample is paramount. Impurities can introduce extraneous peaks and interfere with the accurate determination of λmax and ε. Purity should be confirmed by other analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Solvent Purity: Always use spectroscopic grade solvents to minimize background absorbance.

-

Concentration Verification: Prepare solutions with care and consider verifying the concentration of the stock solution.

-

Instrument Calibration: Regularly check the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.

-

Reproducibility: Perform multiple measurements of the same sample to ensure the reproducibility of the results.

Conclusion

The UV-Vis absorption spectrum of this compound provides a wealth of information about its electronic structure. The spectrum is characterized by intense π → π* transitions in the UV region, with a prominent band around 300 nm, and a weaker, lower-energy n → π* transition. The precise positions and intensities of these bands are sensitive to the solvent environment, offering a means to probe the nature of the electronic transitions. By following the detailed experimental protocol and best practices outlined in this guide, researchers can obtain high-quality, reliable UV-Vis spectra, enabling a deeper understanding of this important molecule and facilitating its application in various scientific disciplines.

References

- El-Sayed, Y. S., et al. (2022). Synthesis, physicochemical, optical, thermal and TD-DFT of (E)-N′-((9-ethyl-9H-carbazol-3-yl)-methylene)-4-methyl-benzene-sulfonohydrazide (ECMMBSH): Naked eye and colorimetric Cu2+ ion chemosensor. Journal of King Saud University - Science, 34(3), 101891.

Sources

mass spectrometry analysis of 9-Methyl-9H-carbazole-3-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 9-Methyl-9H-carbazole-3-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₁₄H₁₁NO), a key intermediate in pharmaceutical and materials science research. As a molecule combining the rigid, electron-rich carbazole core with a reactive aldehyde functional group, its characterization demands a nuanced approach. This document will detail the rationale behind method selection, from sample preparation to the intricacies of ionization and fragmentation, providing researchers with a robust framework for analysis.

Compound Profile and Analytical Significance

This compound is a derivative of carbazole, a prominent nitrogen-containing heterocyclic aromatic compound.[1] The N-methylation enhances solubility and modifies its electronic properties, while the aldehyde group at the 3-position serves as a critical synthetic handle for creating more complex molecules, including novel anticancer agents and optoelectronic materials.[1][2]

Accurate mass spectrometric analysis is paramount for confirming its identity, assessing purity, and studying its metabolic fate or degradation pathways. The compound's aromatic nature and moderate polarity inform the selection of appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO | [3] |

| Molecular Weight | 209.24 g/mol | [1][3] |

| IUPAC Name | 9-methylcarbazole-3-carbaldehyde | [3] |

| CAS Number | 21240-56-2 | [3] |

Foundational Strategy: Sample Preparation and Chromatography

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[4] Given the non-polar nature of the carbazole backbone combined with the polar aldehyde, a versatile solvent system is required.

Recommended Sample Preparation Protocol

-

Solubilization: Initially dissolve the sample in a high-purity organic solvent such as methanol, acetonitrile, or dichloromethane to a stock concentration of 1 mg/mL. The choice of solvent should be compatible with the intended chromatographic method and ionization source.[4]

-

Working Solution: Prepare a working solution by diluting the stock solution with the initial mobile phase of the liquid chromatography method (e.g., a mixture of acetonitrile and water) to a final concentration in the range of 1-10 µg/mL.[4] For direct infusion experiments, a concentration of ~1 µg/mL in methanol or acetonitrile is typically sufficient.

-

Filtration: Prior to injection, filter the working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could interfere with the chromatographic system or the mass spectrometer's ion source.

For coupling with mass spectrometry, Gas Chromatography (GC) and Liquid Chromatography (LC) are both viable options.

-

GC-MS: Suitable due to the compound's thermal stability and volatility. A non-polar capillary column, such as a DB-5ms, is recommended.[4]

-

LC-MS: Offers greater flexibility for analyzing this and potentially more polar derivatives without the need for high temperatures. A reverse-phase C18 column is the standard choice.

Ionization Techniques: Selecting the Right Tool

The choice of ionization method is critical and depends on the desired outcome: clear molecular weight confirmation or detailed structural elucidation through fragmentation.[5] Ionization techniques are broadly categorized as "soft," which impart little energy and primarily yield the molecular ion, or "hard," which induce significant fragmentation.[5][6]

Electron Ionization (EI) - For Structural Detail

EI is a hard ionization technique, typically coupled with GC-MS.[6] It involves bombarding the gas-phase analyte with high-energy electrons (~70 eV), leading to extensive and reproducible fragmentation.[7] This creates a characteristic "fingerprint" mass spectrum valuable for library matching and structural confirmation.

-

Why EI? The stability of the carbazole aromatic system allows the molecular ion to be observed, while the energy imparted is sufficient to fragment the aldehyde and methyl groups, providing rich structural information.[4]

-

Expected Outcome: A prominent molecular ion peak (M•+) and a series of fragment ions that reveal the molecule's structure.

Electrospray Ionization (ESI) - For Gentle Ionization and LC Coupling

ESI is a soft ionization technique ideal for LC-MS.[5] It generates ions from a liquid solution, making it perfect for thermally labile or non-volatile compounds.[8] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.[7]

-

Why ESI? ESI is the workhorse for modern drug development and metabolomics. Its gentle nature ensures that the molecular weight is easily determined from the [M+H]⁺ adduct. For carbazole derivatives, protonation is expected to occur on the nitrogen or the carbonyl oxygen.[9][10]

-

Expected Outcome: A strong signal for the protonated molecule [M+H]⁺ at m/z 210.25. In-source fragmentation can be induced by increasing cone voltage if needed.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique suitable for LC-MS, particularly for less polar compounds that are not easily ionized by ESI.[11] It involves a corona discharge to ionize a reagent gas, which then transfers a proton to the analyte.[12]

-

Why APCI? It serves as an excellent alternative or complement to ESI for carbazole-based structures, often yielding strong [M+H]⁺ signals with low background noise.[11]

The logical flow for selecting an ionization technique is visualized below.

Caption: Ionization technique selection workflow.

Decoding the Mass Spectrum: Fragmentation Analysis

Understanding the fragmentation pattern is key to confirming the structure of this compound.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the initial event is the removal of an electron to form the molecular ion (M•+) at m/z 209 .[3] The subsequent fragmentation is driven by the stability of the carbazole ring system and the presence of the methyl and aldehyde substituents.

Key Observed Fragments:

| m/z | Proposed Identity | Fragmentation Step |

| 209 | [M]•+ | Molecular Ion (Base Peak) |

| 208 | [M-H]•+ | Loss of a hydrogen radical from the aldehyde group |